Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-
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Overview
Description
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- typically involves the reaction of biphenyl derivatives with diethylamine under controlled conditions. One common method involves the use of acylation reactions where the biphenyl compound is reacted with an acyl chloride in the presence of a base to form the desired acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Scientific Research Applications
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the diethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N,N’- [1,1’-biphenyl]-4,4’-diylbis-: This compound has a similar biphenyl structure but differs in the position and nature of substituents.
N,N’-Diacetylbenzidine: Another related compound with acetyl groups attached to a biphenyl core.
Uniqueness
Acetamide, N-([1,1’-biphenyl]-2-ylmethyl)-2-(diethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biphenyl and diethylamino groups makes it a versatile compound for various applications.
Properties
CAS No. |
72336-13-1 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-[(2-phenylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)15-19(22)20-14-17-12-8-9-13-18(17)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
InChI Key |
QVUDFUHQZLZPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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